DDR1 Kinase Affinity of Pyrazolo[1,5-a]pyrimidin-6-yl Scaffold: Cross-Compound Benchmarking Against the 7rh Clinical Candidate
No direct DDR1 enzymatic assay data are available for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide. However, the pyrazolo[1,5-a]pyrimidin-6-yl substructure is the core pharmacophore of the well-characterized DDR1 inhibitor 7rh, which binds DDR1 with a Kd of 0.6 nM and inhibits DDR1 enzymatic activity with an IC₅₀ of 6.8 nM (ATP concentration = 100 nM) [1]. In contrast, the unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide lacks reported DDR1 binding data, and 4-fluoro and 4-(dimethylsulfamoyl) analogs (CAS 2034480-59-4 and 2034620-85-2) have no publicly available kinase profiling data [2]. The 2-ethylthio substituent in the target compound may engage the DDR1 hydrophobic pocket differently than the 4-methylpiperazinylmethyl-trifluoromethylphenyl group in 7rh, potentially altering both potency and selectivity . This evidence is class-level inference derived from the shared pyrazolo[1,5-a]pyrimidin-6-yl core.
| Evidence Dimension | DDR1 binding affinity (Kd) and enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 2034620-94-3 |
| Comparator Or Baseline | 7rh (3-ethynyl-linked analog): Kd = 0.6 nM, IC₅₀ = 6.8 nM (DDR1, [ATP] = 100 nM); N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (unsubstituted parent): no DDR1 data reported |
| Quantified Difference | Cannot be quantified; scaffold-level Kd of 0.6 nM (7rh) establishes proof-of-concept for pyrazolo[1,5-a]pyrimidin-6-yl DDR1 engagement |
| Conditions | DDR1 enzymatic assay (7rh): ATP-competitive format, [ATP] = 100 nM; Kd determined by surface plasmon resonance or equivalent biophysical method |
Why This Matters
The 0.6 nM Kd of the shared scaffold in 7rh demonstrates that the pyrazolo[1,5-a]pyrimidin-6-yl core can achieve sub-nanomolar DDR1 affinity, providing a quantitative benchmark for evaluating this compound's potential as a DDR1-targeting tool or lead scaffold.
- [1] Gao M, Duan L, Luo J, et al. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry. 2013;56(8):3281-3295. doi:10.1021/jm301824k View Source
- [2] Kuujia Chemical Database. 4-fluoro-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide (CAS 2034480-59-4) and 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide (CAS 2034620-85-2). Accessed April 2026. View Source
